A Comprehensive Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Key Intermediate in Modern Pharmaceutical Synthesis
A Comprehensive Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Key Intermediate in Modern Pharmaceutical Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 4-amino-2-fluoro-N-methylbenzamide, a critical chemical intermediate in the synthesis of advanced pharmaceuticals. While the initial query focused on the N,N-dimethyl variant (CAS: 1187368-67-7), this document centers on the closely related and extensively documented 4-amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) due to its profound significance in drug development and the wealth of available technical data. This guide will cover its physicochemical properties, detailed synthesis protocols, analytical methodologies, and its pivotal role in the production of cutting-edge therapeutics, thereby offering a comprehensive resource for professionals in the field.
Introduction and Core Identification
4-Amino-2-fluoro-N-methylbenzamide is an aromatic amide that has garnered significant attention in the pharmaceutical industry. Its importance lies in its function as a cornerstone building block for the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The precise chemical structure and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
The compound is identified by the Chemical Abstracts Service (CAS) number 915087-25-1 .[2][3][4] Its molecular structure incorporates a fluorine atom and an amino group on the benzene ring, along with an N-methylamide functional group, which are key features for its subsequent chemical transformations in multi-step pharmaceutical manufacturing.[1]
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of 4-amino-2-fluoro-N-methylbenzamide is essential for its handling, reaction optimization, and quality control. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 915087-25-1 | [4] |
| Molecular Formula | C8H9FN2O | [2][4] |
| Molecular Weight | 168.17 g/mol | [2][4] |
| IUPAC Name | 4-amino-2-fluoro-N-methylbenzamide | [4] |
| Appearance | Solid | |
| Purity | Typically >98% | [1] |
| InChI Key | XOKAXPQJUODMSH-UHFFFAOYSA-N | [4] |
| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [4] |
Synthesis Methodology: A Clean and Efficient Pathway
The synthesis of 4-amino-2-fluoro-N-methylbenzamide is a multi-step process that has been optimized for yield, purity, and environmental considerations. A widely adopted and efficient method begins with 2-fluoro-4-nitrotoluene and proceeds through oxidation, amidation, and reduction steps.[5][6][7][8] This "clean process" is suitable for large-scale industrial production due to its high yields and the ability to recycle catalysts and solvents.[5][6]
The overall synthesis workflow can be visualized as follows:
Caption: A three-step synthesis pathway for 4-amino-2-fluoro-N-methylbenzamide.
Detailed Experimental Protocol
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
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Rationale: This initial step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. The use of potassium permanganate (KMnO4) as an oxidant in the presence of a phase transfer catalyst provides a high-yield and environmentally cleaner alternative to methods using toxic heavy metals like chromium.[7]
-
Procedure:
-
Charge a reaction vessel with 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., triethylbenzylammonium chloride).[5]
-
Heat the mixture with stirring (e.g., to 75-80°C).
-
Add potassium permanganate in portions while maintaining the reaction temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 16-18 hours).[5]
-
Upon completion, filter the hot reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.[5]
-
Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as an off-white solid. A typical yield for this step is around 75%.[5]
-
Step 2: Amidation to form 2-fluoro-4-nitro-N-methylbenzamide
-
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with methylamine to form the desired amide. This two-stage process ensures high conversion and yield.
-
Procedure:
-
Treat the 2-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
-
Introduce methylamine to the reaction mixture to perform the amination.
-
This step typically proceeds with a high yield, often around 95%.[7]
-
Step 3: Catalytic Hydrogenation (Reduction)
-
Rationale: The final step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, clean, and avoids the use of stoichiometric metal reductants (like iron powder) which generate large amounts of waste.[6][7]
-
Procedure:
-
Dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a Pd/C catalyst (typically 5-10% by weight).
-
Pressurize the reactor with hydrogen gas (e.g., 10 atmospheres) and react at room temperature for 12-16 hours.[6]
-
After the reaction is complete, filter to recover the Pd/C catalyst, which can be recycled.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 4-amino-2-fluoro-N-methylbenzamide. This step is known for its high yield, often exceeding 98%.[5][6][7]
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of 4-amino-2-fluoro-N-methylbenzamide is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) allows for the separation of the main compound from any starting materials, intermediates, or by-products. Purity levels are typically expected to be greater than 98%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide definitive information about the arrangement of atoms. For example, in ¹H NMR, characteristic signals for the methyl group, the aromatic protons, and the amine protons can be observed and assigned.[5][6]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound and to identify any impurities.[9]
Role in Drug Development: Synthesis of Apalutamide
The primary application of 4-amino-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Apalutamide.[1] Apalutamide is a non-steroidal antiandrogen (NSAA) used to treat non-metastatic castration-resistant prostate cancer. The structural integrity of the 4-amino-2-fluoro-N-methylbenzamide building block is crucial for the successful and efficient construction of the final Apalutamide molecule.
The role of the intermediate in the broader synthesis is illustrated below:
Caption: Role of the intermediate in Apalutamide synthesis.
Safety and Handling
According to safety data sheets, 4-amino-2-fluoro-N-methylbenzamide is classified as a hazardous substance. It is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) is a high-value chemical intermediate whose importance is intrinsically linked to the production of life-saving oncology drugs like Apalutamide. The development of clean, efficient, and scalable synthesis routes has been a key enabler for its industrial application. For researchers and professionals in drug development, a comprehensive understanding of its synthesis, properties, and analytical validation is essential for the successful advancement of new therapeutic agents.
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